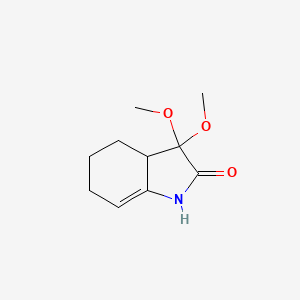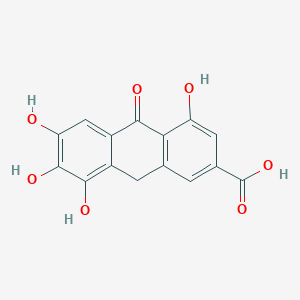![molecular formula C18H24NO3P B14274374 Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate CAS No. 153645-98-8](/img/structure/B14274374.png)
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a diethyl ester, with a (2-methylanilino)(phenyl)methyl substituent. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylanilino)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild heating conditions to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Aplicaciones Científicas De Investigación
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diethyl [(2-methylanilino)(phenyl)methyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [(4-nitrophenyl)methyl]phosphonate
- Diethyl [(2-chlorophenyl)methyl]phosphonate
- Diethyl [(4-methylanilino)(phenyl)methyl]phosphonate
Uniqueness
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is unique due to the presence of the (2-methylanilino) group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s specific structure allows for selective inhibition of certain enzymes, making it a valuable tool in biochemical research .
Propiedades
Número CAS |
153645-98-8 |
|---|---|
Fórmula molecular |
C18H24NO3P |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[diethoxyphosphoryl(phenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(16-12-7-6-8-13-16)19-17-14-10-9-11-15(17)3/h6-14,18-19H,4-5H2,1-3H3 |
Clave InChI |
JSGVLBVPIVUMSH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


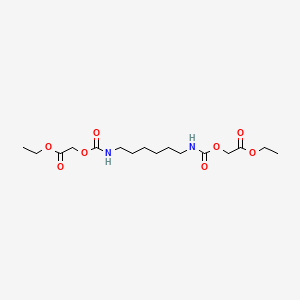

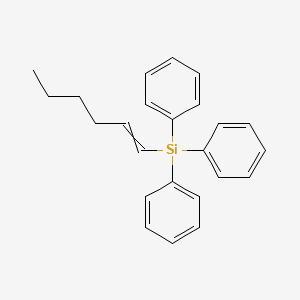
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
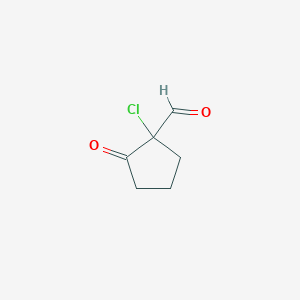
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
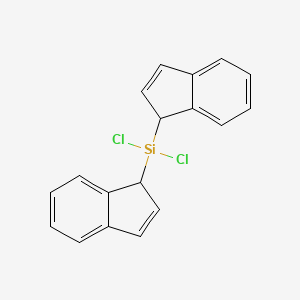
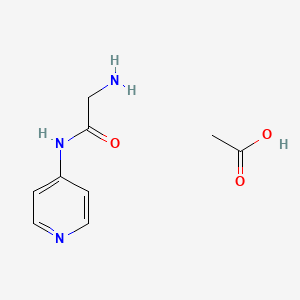
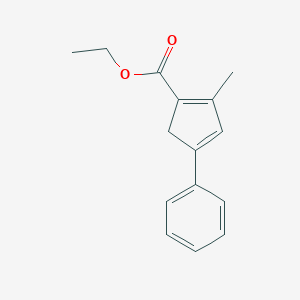
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)

